molecular formula C11H16O2 B099563 2H-Pyran-2-one, 6-ethyl-3-(2-methylpropyl)- CAS No. 17654-99-8

2H-Pyran-2-one, 6-ethyl-3-(2-methylpropyl)-

Cat. No. B099563
CAS RN: 17654-99-8
M. Wt: 180.24 g/mol
InChI Key: MKZUGSPKAYXMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran-2-one, 6-ethyl-3-(2-methylpropyl)- is a chemical compound that belongs to the class of pyranones. It has been widely used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Anti-corrosion Applications

2H-Pyran-2-one derivatives have been studied for their anti-corrosion performance on mild steel in acidic media. Research demonstrated their efficacy as corrosion inhibitors, with the inhibition increasing with concentration. These derivatives are mixed-type inhibitors, and their adsorption follows the Langmuir isotherm, indicating chemisorption on the metal surface (El Hattak et al., 2021).

Synthesis and Applications in Organic Chemistry

Various studies have focused on the synthesis of 2H-Pyran-2-one derivatives and their applications. For instance, a simple and efficient one-pot synthesis route for these derivatives has been developed, which utilizes inexpensive and easily available starting materials. These compounds show potential for high yields of biologically active products (Hoseinpour et al., 2020). Another study demonstrated a novel synthesis method under ultrasound irradiation, offering advantages like shorter reaction times and higher yields (Wang et al., 2011).

Biomimetic Syntheses and Heterocyclic Chemistry

2H-Pyran-2-ones have been used in biomimetic syntheses of polyketide aromatics. They react to produce derivatives that undergo cyclization to generate polyketide aromatic systems, which are significant in organic and medicinal chemistry (Griffin et al., 1984). Their role as multifaceted building blocks for fabricating diverse heterocycles has also been explored, highlighting their significance in synthesizing biologically important compounds (Pratap & Ram, 2017).

Antimicrobial Properties

Some derivatives of 2H-Pyran-2-one have shown antimicrobial properties. For instance, specific substitutions have been beneficial for activity against gram-positive bacteria, highlighting their potential use in developing new antimicrobial agents (Georgiadis et al., 1992).

Green Chemistry Synthesis

Environmentally friendly synthesis methods for 2H-pyrans have been developed. For example, a green one-pot synthesis of 2H-Pyrans under solvent-free conditions was reported, emphasizing the importance of sustainable practices in chemical synthesis (Riveira & Mischne, 2013).

properties

CAS RN

17654-99-8

Product Name

2H-Pyran-2-one, 6-ethyl-3-(2-methylpropyl)-

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

6-ethyl-3-(2-methylpropyl)pyran-2-one

InChI

InChI=1S/C11H16O2/c1-4-10-6-5-9(7-8(2)3)11(12)13-10/h5-6,8H,4,7H2,1-3H3

InChI Key

MKZUGSPKAYXMHH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C(=O)O1)CC(C)C

Canonical SMILES

CCC1=CC=C(C(=O)O1)CC(C)C

synonyms

3-isobutyl-6-ethyl-alpha-pyrone
mucidone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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